molecular formula C8H9BrO4S B1372210 5-Bromo-2-methoxyphenyl methanesulfonate CAS No. 871571-19-6

5-Bromo-2-methoxyphenyl methanesulfonate

Cat. No.: B1372210
CAS No.: 871571-19-6
M. Wt: 281.13 g/mol
InChI Key: GNSGHHSZKANUDW-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyphenyl methanesulfonate is an organic compound with the molecular formula C8H9BrO4S and a molecular weight of 281.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonate ester group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxyphenyl methanesulfonate typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-methoxyphenol as the starting material.

    Methanesulfonation: The phenolic hydroxyl group of 5-bromo-2-methoxyphenol is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxyphenyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxyphenyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, which generates a reactive intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxyphenyl methanesulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its methanesulfonate ester group is a particularly good leaving group, facilitating various nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO4S/c1-12-7-4-3-6(9)5-8(7)13-14(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSGHHSZKANUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674323
Record name 5-Bromo-2-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871571-19-6
Record name 5-Bromo-2-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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